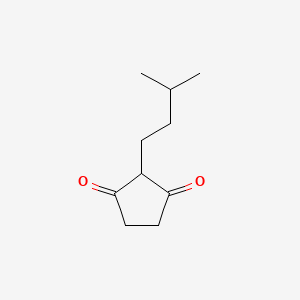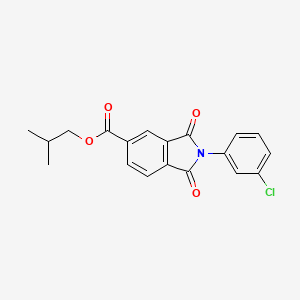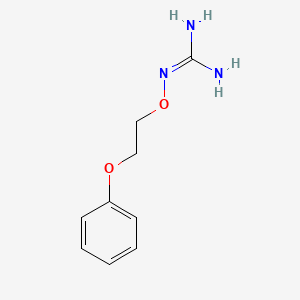
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound, featuring a piperidinium core with various functional groups, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide typically involves multi-step organic reactions. The process may start with the preparation of the piperidinium core, followed by the introduction of the 2-chlorophenyl, cyano, and other functional groups. Common reagents used in these reactions include halogenating agents, nitriles, and sulfur-containing compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Safety measures are also implemented to handle hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidinium salts: Other piperidinium salts with different functional groups.
Phenyl-substituted compounds: Compounds with phenyl groups attached to various cores.
Cyano-containing compounds: Organic molecules with cyano groups.
Uniqueness
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide is unique due to its specific combination of functional groups and structural features
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its complex structure and diverse reactivity make it a valuable subject for further study and application.
Eigenschaften
Molekularformel |
C20H24ClN3OS |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
5-acetyl-4-(2-chlorophenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;piperidine |
InChI |
InChI=1S/C15H13ClN2OS.C5H11N/c1-8-13(9(2)19)14(11(7-17)15(20)18-8)10-5-3-4-6-12(10)16;1-2-4-6-5-3-1/h3-6,14,18,20H,1-2H3;6H,1-5H2 |
InChI-Schlüssel |
MCJLMZLDKSHBTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2Cl)C(=O)C.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)
![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)
![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)
